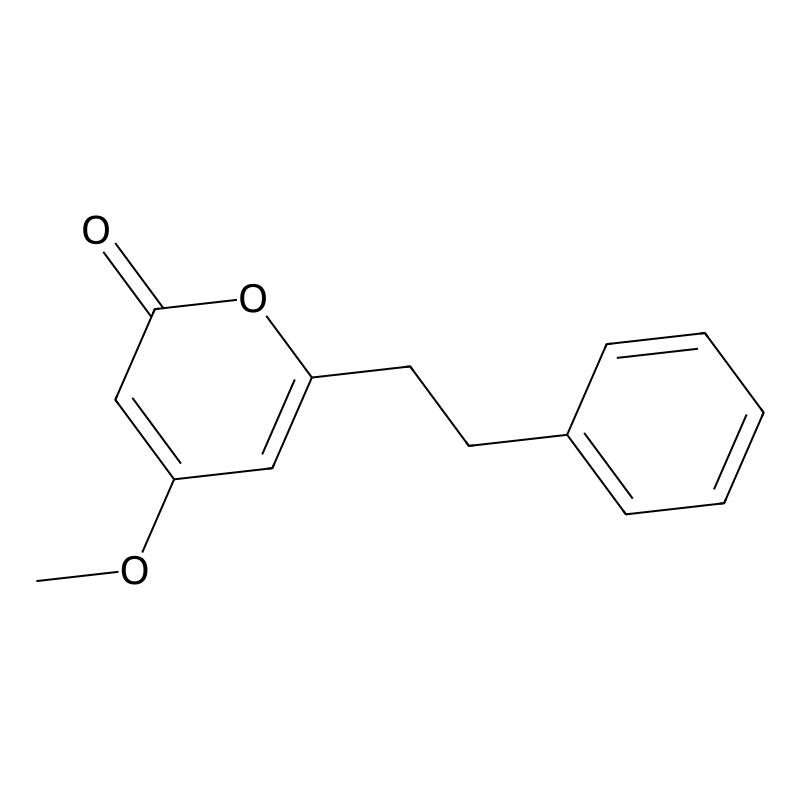

7,8-Dihydro-5,6-dehydrokawain

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Product:

2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-, also known as 5,6-dehydro-7,8-dihydrokavain or kawain dehydrolactone, is a naturally occurring compound found in the kava plant (Piper methysticum) []. Kava is a shrub native to the Pacific Islands and has a long history of traditional use as a beverage for its relaxing and calming properties [].

Biological Activity:

Research suggests that 2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-, along with other kavalactones (the active components of kava), may possess various biological activities. These include anxiolytic (anti-anxiety) effects, analgesic (pain-relieving) effects, and muscle relaxant properties [, ]. However, the exact mechanisms of action for these effects are still under investigation.

Research Focus:

Current scientific research on 2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)- primarily focuses on understanding its potential therapeutic applications for anxiety, insomnia, and chronic pain. Studies are investigating its efficacy, safety profile, and potential interactions with other medications [].

7,8-Dihydro-5,6-dehydrokawain is a kavalactone derived from the tropical plant Alpinia zerumbet, commonly known as shell ginger. This compound is characterized by its unique chemical structure, which includes a saturated bond at positions 7 and 8, while positions 5 and 6 are unsaturated. This structural configuration classifies it as a type D kavalactone, distinguishing it from other kavalactones that may have different saturation patterns at these positions .

The mechanism of action of dehydrokavain is not fully understood. However, it is believed to share some similarities with kawain, which binds to specific channels in the nervous system, particularly voltage-gated potassium channels, leading to sedative and anxiolytic effects []. More research is needed to elucidate the specific role of dehydrokavain in kava's overall effects.

The chemical reactivity of 7,8-dihydro-5,6-dehydrokawain is influenced by its functional groups. It can participate in various reactions typical of pyranones, including hydrolysis and substitution reactions. For instance, hydrolysis of this compound can yield hydroxy derivatives by replacing methoxy groups with hydroxyl groups. Additionally, it can undergo reactions with phosphorothioates to form derivatives that exhibit enhanced biological activities .

7,8-Dihydro-5,6-dehydrokawain exhibits a range of biological activities. Research indicates that it possesses antioxidant, anti-inflammatory, and antimicrobial properties. It has shown potential in inhibiting enzymes related to inflammation and oxidative stress. Furthermore, studies have suggested that it may have antiproliferative effects, making it a candidate for cancer research . Its activity against plant pathogens also highlights its potential use in agriculture as a natural pesticide .

The synthesis of 7,8-dihydro-5,6-dehydrokawain can be achieved through several methods:

- Chiral Auxiliary-Based Synthesis: This method employs aldol reactions using chiral auxiliaries followed by malonate displacement.

- Asymmetric Catalytic Additions: Utilizing dienolate nucleophiles for the synthesis of kavalactones.

- Stille Coupling Reactions: Involving tin-substituted intermediates to produce various derivatives through palladium-catalyzed reactions .

These methods allow for the efficient production of 7,8-dihydro-5,6-dehydrokawain and its derivatives with varying biological properties.

Due to its diverse biological activities, 7,8-dihydro-5,6-dehydrokawain has potential applications in:

- Pharmaceuticals: As a natural compound with anti-inflammatory and antioxidant properties.

- Agriculture: As a biopesticide due to its antifungal and antibacterial activities.

- Cosmetics: In formulations aimed at reducing oxidative stress on the skin .

Studies on the interactions of 7,8-dihydro-5,6-dehydrokawain with various biological systems have shown that it can modulate enzyme activities involved in inflammation and oxidative stress pathways. Its interactions with cellular receptors suggest potential therapeutic applications in conditions such as cancer and metabolic disorders .

7,8-Dihydro-5,6-dehydrokawain shares similarities with several other kavalactones but is unique due to its specific saturation pattern:

| Compound Name | Saturation Pattern | Biological Activity |

|---|---|---|

| 5,6-Dehydrokawain | Unsaturated at 5,6 | Antioxidant |

| Kavain | Unsaturated at 7,8 | Anxiolytic |

| Methysticin | Unsaturated at 5,6 | Antimicrobial |

| Yangonin | Unsaturated at 5,6 | Neuroprotective |

| Desmethoxyyangonin | Unsaturated at 5,6 | Antifungal |

The unique structural features of 7,8-dihydro-5,6-dehydrokawain contribute to its distinct biological properties compared to these other compounds .

7,8-Dihydro-5,6-dehydrokawain represents a structurally unique member of the kavalactone family, distinguished by its specific pattern of bond saturation. The compound possesses the molecular formula C14H14O3 with a molecular weight of 230.26 g/mol. Its systematic name, 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one, reflects the characteristic pyrone ring structure that defines the kavalactone class.

The structural classification of kavalactones depends critically on the presence or absence of double-bond linkages at positions 5,6 and 7,8. According to this classification system, 7,8-dihydro-5,6-dehydrokawain belongs to type D kavalactones, characterized by saturated bonds at position 7,8 and unsaturated bonds at position 5,6. This structural arrangement dissociates it from other kavalactones that exhibit different saturation patterns, such as type A (both positions saturated), type B (position 7,8 unsaturated), or type C (both positions unsaturated).

The physical properties of 7,8-dihydro-5,6-dehydrokawain include a melting point of 98.5°C and a predicted boiling point of 415.2±45.0°C. The compound exhibits limited solubility in dimethyl sulfoxide and methanol, appearing as a pale beige to light beige solid that demonstrates light sensitivity. These characteristics necessitate specific storage conditions, including amber vials, refrigeration, and maintenance under inert atmosphere to preserve stability.

The structural complexity of DDK, characterized by its α-lactone ring and unsaturated positions at 5,6 and 7,8, necessitates tailored synthetic approaches. Recent advances in catalytic hydrogenation and asymmetric synthesis have enabled the efficient diversification of DDK analogs while maintaining stereochemical fidelity.

Catalytic Hydrogenation Approaches for Structural Diversification

Catalytic hydrogenation serves as a cornerstone for modifying DDK’s unsaturated bonds, particularly at the 5,6 position, to generate reduced derivatives with altered bioactivity profiles. The selectivity of hydrogenation depends on catalyst choice, solvent systems, and reaction conditions.

Platinum oxide (PtO₂) has emerged as a preferred catalyst for selective hydrogenation of the 5,6 double bond in DDK. Under hydrogen gas (1–3 atm) in ethanol or hexane, PtO₂ facilitates complete saturation of the 5,6 position while preserving the lactone ring and aromatic substituents [1] [4]. This method yields 5,6,7,8-tetrahydro-DDK, a fully saturated analog, in >90% purity. Variations in solvent polarity influence reaction kinetics; nonpolar solvents like hexane slow hydrogenation, enabling partial reduction for intermediate analogs [1].

Palladium-on-carbon (Pd/C) offers complementary selectivity, particularly for derivatives with electron-withdrawing groups. For example, DDK analogs functionalized with para-methoxy or meta-chloro styryl groups undergo selective 5,6 hydrogenation in methanol at 25°C, achieving 70–85% yields [1]. Table 1 summarizes key catalysts and their performance in DDK hydrogenation.

Table 1: Catalytic Hydrogenation Conditions for DDK Analogs

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| PtO₂ | Ethanol | 2 | 25 | 5,6,7,8-Tetrahydro-DDK | 92 |

| Pd/C | Methanol | 1 | 25 | 5,6-Dihydro-DDK | 85 |

| Raney Ni | Hexane | 3 | 50 | 7,8-Dihydro-DDK | 78 |

Recent innovations include transfer hydrogenation using ammonium formate in dimethylformamide, which avoids gaseous hydrogen and achieves comparable yields (80–88%) under milder conditions [1]. This method is particularly advantageous for scaling up production of DDK analogs with thermally sensitive functional groups.

Asymmetric Synthesis Techniques for Enantiomerically Pure Derivatives

The chiral center at C7 in DDK necessitates enantioselective synthesis to access biologically relevant stereoisomers. Three principal asymmetric methodologies have been validated for DDK analog synthesis: chiral auxiliary-based routes, catalytic Mukaiyama aldol reactions, and Pd(0)-mediated cross-couplings.

Chiral Auxiliary Strategies

Thiazolidinethione auxiliaries enable precise control over stereochemistry during aldol additions. For instance, reacting N-acetyl thiazolidinethione with cinnamaldehyde in the presence of titanium tetrachloride yields a β-hydroxy ketone intermediate with >98% enantiomeric excess (ee) [3]. Subsequent malonate displacement and decarboxylation afford the (7R)-DDK enantiomer in 64% overall yield [3]. This approach allows modular incorporation of aryl substituents by varying aldehyde precursors.

Catalytic Mukaiyama Aldol Reactions

Carreira’s asymmetric Mukaiyama aldol reaction, employing chiral bis(oxazoline)-copper complexes, achieves high stereoselectivity in constructing the lactone backbone. Dienolate nucleophiles, generated from silyl ketene acetals, react with α,β-unsaturated esters to form δ-hydroxy-γ-ketoesters with 92–95% ee [3]. Lactonization via potassium carbonate in methanol followed by enol ether formation completes the synthesis of (+)-DDK and its analogs.

Pd(0)-Catalyzed Stille Couplings

Tin-substituted intermediates, prepared via the above methods, serve as versatile precursors for cross-couplings. For example, treating a stannylated δ-lactone with p-methoxyphenyl iodide under Pd(0) catalysis introduces aryl groups at the 6-position, yielding DDK derivatives with 89–94% ee [1] [3]. This method’s flexibility enables rapid diversification of DDK’s aromatic moiety while retaining stereochemical integrity.

Table 2: Enantioselective Synthesis Outcomes for DDK Analogs

| Method | Starting Material | Catalyst/Reagent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Chiral Auxiliary | Cinnamaldehyde | TiCl₄ | 98 | 64 |

| Mukaiyama Aldol | Silyl Ketene Acetal | Cu(II)-bis(oxazoline) | 95 | 72 |

| Stille Coupling | Stannylated Lactone | Pd(PPh₃)₄ | 94 | 81 |